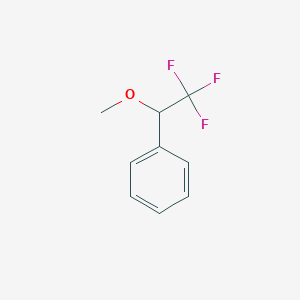

(2,2,2-Trifluoro-1-methoxyethyl)benzene

Description

Properties

CAS No. |

65432-42-0 |

|---|---|

Molecular Formula |

C9H9F3O |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

(2,2,2-trifluoro-1-methoxyethyl)benzene |

InChI |

InChI=1S/C9H9F3O/c1-13-8(9(10,11)12)7-5-3-2-4-6-7/h2-6,8H,1H3 |

InChI Key |

CPXCVHQRBSRBKE-UHFFFAOYSA-N |

Canonical SMILES |

COC(C1=CC=CC=C1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,2-Trifluoro-1-methoxyethyl)benzene can be achieved through several methods. One common approach involves the reaction of benzene with (2,2,2-trifluoro-1-methoxyethyl) chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques are employed to produce the compound in bulk quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,2,2-Trifluoro-1-methoxyethyl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of trifluoroacetophenone or trifluorobenzoic acid.

Reduction: Formation of this compound.

Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

(2,2,2-Trifluoro-1-methoxyethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2,2-Trifluoro-1-methoxyethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of (2,2,2-Trifluoro-1-methoxyethyl)benzene and Analogous Compounds

Electronic Effects :

- The -CF₃ group in this compound withdraws electrons inductively, polarizing the benzene ring and altering its reactivity.

- The -OCH₃ group donates electrons via resonance, creating a push-pull electronic configuration. This contrasts with purely electron-withdrawing analogs like 1-Chloro-2-fluoro-4-methoxy-3-(trifluoromethyl)benzene .

Reactivity and Stability

Fluorinated aromatic compounds exhibit distinct dissociation pathways under electron impact. For example, benzene undergoes dipolar dissociation (DD) as the dominant ESD mechanism, producing lighter fragments like H⁺ and C₃H₃⁺ . Introducing -CF₃ and -OCH₃ groups likely modifies these pathways:

Hypothetical ESD Behavior :

- Anion vs. Cation Yields : Analogous to benzene, anion yields (e.g., F⁻, CH₃O⁻) may exceed cation yields by orders of magnitude due to metal substrate effects and secondary electron neutralization of cations .

- Thickness Dependence: At >2 monolayers (ML), anion desorption plateaus, while cations increase linearly, as observed in benzene .

Comparative Data on Dissociative Pathways

Table 2: Hypothetical ESD Mechanisms for this compound vs. Benzene

Q & A

Q. What are the common synthetic routes for (2,2,2-Trifluoro-1-methoxyethyl)benzene, and what critical reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated intermediates (e.g., 1-(1-bromoethyl)-2-(trifluoromethyl)benzene) can undergo methoxylation using sodium methoxide in anhydrous THF under inert atmospheres (N₂ or Ar) to introduce the methoxy group. Reaction temperatures (50–70°C) and stoichiometric ratios (1:1.2 substrate-to-nucleophile) are critical for minimizing side products like elimination or over-alkylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Table 1 : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Nucleophilic Substitution | NaOCH₃, THF, 60°C, 12h | 65–75 | Competing elimination |

| Cross-Coupling | Pd(PPh₃)₄, CuI, DMF, 80°C | 50–60 | Catalyst cost, byproducts |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming trifluoromethyl group integrity (δ –60 to –70 ppm).

- GC-MS : Validates purity and detects volatile byproducts (e.g., trifluoroethanol derivatives).

- FT-IR : Identifies C-F stretching (1100–1250 cm⁻¹) and methoxy C-O bonds (~2850 cm⁻¹).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT/B3LYP/6-311G(d)) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity and nucleophilicity. Solvent effects (e.g., 2,2,2-trifluoroethanol) are modeled using the Polarizable Continuum Model (PCM). Validate predictions against experimental vibrational spectra (IR/Raman) and X-ray bond lengths (±0.02 Å tolerance) .

Q. What mechanistic insights arise from studying nucleophilic substitution reactions of this compound under varying solvent conditions?

- Methodological Answer : In polar aprotic solvents (DMF, DMSO), SN₂ mechanisms dominate due to stabilized transition states. In contrast, protic solvents (TFE) favor SN₁ pathways via carbocation intermediates, evidenced by racemization in chiral derivatives. Kinetic studies (Eyring plots) and isotopic labeling (¹⁸O in methoxy groups) clarify solvent effects on activation energy .

Q. How should researchers address discrepancies between experimental and computational spectroscopic data?

- Methodological Answer :

- Step 1 : Verify experimental conditions (e.g., solvent polarity, temperature) match computational parameters.

- Step 2 : Re-optimize DFT geometries with higher basis sets (e.g., 6-311++G(d,p)) or hybrid functionals (e.g., M06-2X).

- Step 3 : Use scaling factors (0.96–0.98) for vibrational frequency comparisons.

Discrepancies >5% in bond angles may indicate crystal packing effects unaccounted for in gas-phase calculations .

Q. What in vitro assays are suitable for evaluating biological activity, and how should controls be designed?

- Methodological Answer :

- Antimicrobial Assays : Use microbroth dilution (MIC determination) with E. coli (Gram-negative) and S. aureus (Gram-positive). Include solvent controls (DMSO ≤1% v/v) and positive controls (e.g., ciprofloxacin).

- Cytotoxicity Screening : MTT assays on HEK-293 cells; normalize to untreated cells and validate with IC₅₀ values.

- Molecular Docking : Target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina; validate binding poses with MD simulations .

Safety and Handling

Q. What protocols mitigate risks when handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats.

- Ventilation : Use fume hoods for synthesis/purification steps to avoid inhalation of volatile fluorinated intermediates.

- Waste Disposal : Segregate halogenated waste in labeled containers; incinerate via certified facilities to prevent environmental release of persistent fluorinated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.